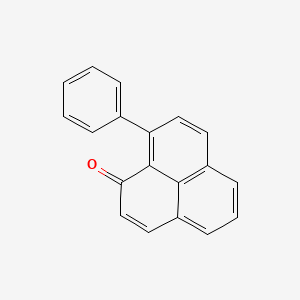![molecular formula C12H13F3Si B14078686 Trimethyl[(2-(trifluoromethyl)phenyl)ethynyl]silane CAS No. 40230-94-2](/img/structure/B14078686.png)
Trimethyl[(2-(trifluoromethyl)phenyl)ethynyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]-: is an organic compound that features a benzene ring substituted with a trifluoromethyl group and a trimethylsilyl ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]- typically involves the following steps:
Formation of the Benzene Derivative: The starting material is often a benzene derivative that can undergo substitution reactions.
Introduction of the Trifluoromethyl Group: This can be achieved through various methods such as the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Addition of the Trimethylsilyl Ethynyl Group: This step often involves the use of trimethylsilyl acetylene in the presence of a suitable catalyst, such as a palladium or copper catalyst, under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]-: can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can lead to the removal of the trifluoromethyl or trimethylsilyl groups.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce simpler hydrocarbons.
Aplicaciones Científicas De Investigación
Benzene, 1-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]-: has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]- involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, while the trimethylsilyl ethynyl group can affect its stability and solubility.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]-: can be compared with other benzene derivatives such as:
Uniqueness
The unique combination of the trifluoromethyl and trimethylsilyl ethynyl groups in this compound provides distinct chemical properties, such as increased lipophilicity and altered electronic effects, which can be advantageous in various applications.
Propiedades
Número CAS |
40230-94-2 |
|---|---|
Fórmula molecular |
C12H13F3Si |
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
trimethyl-[2-[2-(trifluoromethyl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C12H13F3Si/c1-16(2,3)9-8-10-6-4-5-7-11(10)12(13,14)15/h4-7H,1-3H3 |
Clave InChI |
BJVOKVJNSBTSFB-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=CC=CC=C1C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


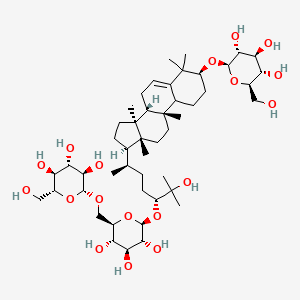
![Tert-butyl 1,1-difluoro-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B14078610.png)
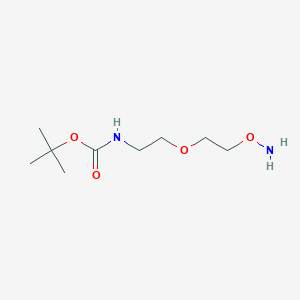
![N-[1,10-di(anthracen-9-yl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14078630.png)
![(2S)-1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B14078652.png)
![benzyl (1,3-dimethyl-2,4-dioxo-1,2,3,4,6,7-hexahydro-8H-imidazo[2,1-f]purin-8-yl)acetate](/img/structure/B14078654.png)
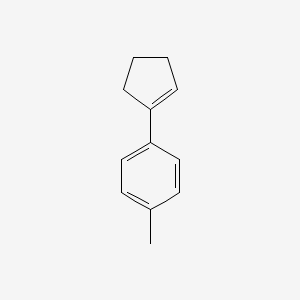
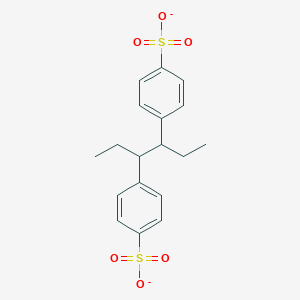
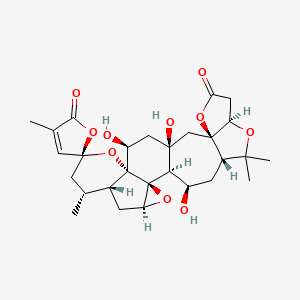
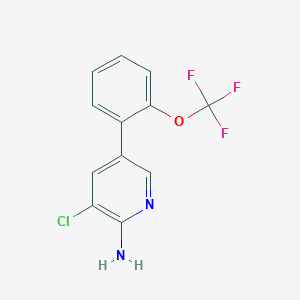
![[2,3'-Bipyridin]-4-ylboronic acid](/img/structure/B14078679.png)
![1-[1-(Benzenesulfonyl)-1H-indol-3-yl]-3-methylbut-2-en-1-one](/img/structure/B14078688.png)
![3-Methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine](/img/structure/B14078695.png)
